3,4-Dihydro-1H-2-benzopyran-6-carbaldehyde, with the CAS number 933694-70-3, is an organic compound classified as a benzopyran derivative. Benzopyrans are bicyclic structures that consist of a benzene ring fused to a pyran ring, which is notable for its diverse applications in organic synthesis and medicinal chemistry. This particular compound features a carbaldehyde functional group at the 6-position, contributing to its reactivity and utility in various chemical reactions.
The synthesis of 3,4-dihydro-1H-2-benzopyran-6-carbaldehyde can be achieved through several methods, primarily focusing on cyclization reactions involving suitable precursors. One common synthetic route involves the reaction of a dihydropyran derivative with a benzaldehyde derivative. The cyclization can be facilitated by using Lewis acid catalysts under controlled conditions.
Technical Details:
The molecular formula of 3,4-dihydro-1H-2-benzopyran-6-carbaldehyde is , with a molecular weight of 162.18 g/mol. The compound's structure can be represented using various chemical notation systems:
InChI=1S/C10H10O2/c11-6-8-1-2-10-7-12-4-3-9(10)5-8/h1-2,5-6H,3-4,7H2
C1COCC2=C1C=C(C=C2)C=O
These notations illustrate the compound's unique bicyclic framework and the positioning of the aldehyde group .
The InChI key for this compound is USZXFOAGCYIPAQ-UHFFFAOYSA-N
, which can be used for database searches to find more detailed information about its properties and applications.
3,4-Dihydro-1H-2-benzopyran-6-carbaldehyde is versatile in chemical reactions:
Types of Reactions:
Technical Details:
The mechanism of action for 3,4-dihydro-1H-2-benzopyran-6-carbaldehyde involves its interaction with specific biological targets. It may act as a ligand for certain receptors or enzymes, modulating their activity and influencing various cellular processes. This interaction is crucial in understanding its potential therapeutic roles in medicinal chemistry .
3,4-Dihydro-1H-2-benzopyran-6-carbaldehyde typically appears as a powder and has a storage temperature requirement of around 4 degrees Celsius.
The compound exhibits typical reactivity associated with aldehydes and benzopyran derivatives:
Relevant data regarding its solubility and stability under different conditions are essential for practical applications in laboratories and industrial settings .
3,4-Dihydro-1H-2-benzopyran-6-carbaldehyde serves multiple scientific purposes:
Scientific Uses:
This compound's versatility makes it a valuable building block in both academic research and industrial applications, contributing significantly to advancements in organic synthesis and medicinal chemistry.
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2